2,4-Dimethyl-8-hydroxyquinoline
Overview
Description
2,4-Dimethyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with hydroxyl group attached at position 8.
Scientific Research Applications
2,4-Dimethyl-8-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and neuroprotective effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2,4-Dimethyl-8-hydroxyquinoline is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Compounds containing the 8-HQ moiety, such as 2,4-Dimethyl-8-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .
Mechanism of Action
Target of Action
2,4-Dimethyl-8-hydroxyquinoline (DMHQ) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of DMHQ are likely similar to those of 8-HQ, which include a diverse range of targets due to its privileged structure . The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ makes it a good monoprotic bidentate chelating agent, forming complexes with a wide range of metal ions .
Mode of Action
Based on the properties of 8-hq, it can be inferred that dmhq likely interacts with its targets through the formation of complexes with metal ions . These complexes can then interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
8-hq and its derivatives have been shown to impact a variety of biological activities, including antimicrobial, anticancer, and antifungal effects . It’s plausible that DMHQ, as a derivative of 8-HQ, may also influence these pathways.
Result of Action
Given the broad range of biological activities exhibited by 8-hq and its derivatives, it’s plausible that dmhq could have similar effects . These could potentially include antimicrobial, anticancer, and antifungal activities.
Biochemical Analysis
Biochemical Properties
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 2,4-Dimethyl-8-hydroxyquinoline a good monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Molecular Mechanism
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinoline derivatives allows them to form complexes with various metal ions . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Metabolic Pathways
Given its ability to form complexes with various metal ions , it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-8-hydroxyquinoline typically involves the alkylation of 8-hydroxyquinoline with appropriate alkylating agents. One common method includes the reaction of 8-hydroxyquinoline with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as tetrabutylammonium iodide may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-8-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties but less specificity.
2-Methyl-8-hydroxyquinoline: A derivative with one methyl group, exhibiting similar but less potent biological activities.
4-Methyl-8-hydroxyquinoline: Another derivative with a single methyl group, used in similar applications.
Uniqueness: 2,4-Dimethyl-8-hydroxyquinoline is unique due to the presence of two methyl groups at positions 2 and 4, which enhances its lipophilicity and biological activity. This structural modification allows for better interaction with biological targets and improved efficacy in various applications .
Properties
IUPAC Name |
2,4-dimethylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZNPGAWHMSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609216 | |
Record name | 2,4-Dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115310-98-0 | |
Record name | 2,4-Dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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